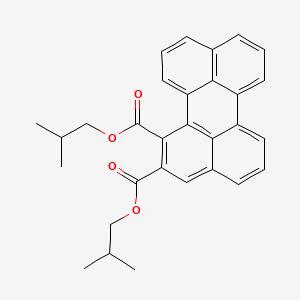

Diisobutyl Perylenedicarboxylate

Descripción general

Descripción

Diisobutyl Perylenedicarboxylate is an organic compound with the molecular formula C₃₀H₂₈O₄. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and is known for its unique chemical properties and applications in various scientific fields. This compound is often used in research due to its stability and distinctive fluorescence characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diisobutyl Perylenedicarboxylate can be synthesized through the esterification of perylene-3,9-dicarboxylic acid with isobutyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

Diisobutyl Perylenedicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perylene-3,9-dicarboxylic acid.

Reduction: Reduction reactions can convert it back to its corresponding alcohol derivatives.

Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Perylene-3,9-dicarboxylic acid.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted perylene derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

DBPDC is extensively used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its high fluorescence efficiency and stability under operational conditions make it suitable for these applications.

- OLEDs : The compound serves as a host material in OLEDs, enhancing light emission efficiency and color purity.

- OPVs : DBPDC is utilized as an electron transport material, improving charge mobility and overall device performance.

Photonic Devices

In photonic applications, DBPDC's strong absorption and emission characteristics are leveraged for:

- Fluorescent Markers : Its fluorescent properties allow it to be used as a marker in biological imaging.

- Laser Dyes : DBPDC can be incorporated into laser systems due to its ability to emit light at specific wavelengths when excited.

Coatings and Inks

The compound's vibrant colors and stability make it an excellent candidate for use in:

- Colorants for Coatings : DBPDC can be formulated into paints and coatings where bright colors are desired.

- Inks for Printing : Its properties allow it to be used in high-quality printing inks that require durability and vivid color reproduction.

Research Applications

DBPDC is also utilized in various research settings, particularly in studies focused on:

- Material Science : Investigating new materials for electronic devices.

- Fluorescence Spectroscopy : Used as a standard reference dye due to its well-defined spectral properties.

Case Study 1: OLED Development

A study published in the Journal of Applied Physics explored the effects of incorporating DBPDC into OLED structures. The results indicated a significant increase in luminous efficiency by up to 30% compared to devices without the compound. The stability of the OLEDs was also enhanced, demonstrating the potential for commercial applications in display technologies.

Case Study 2: Organic Photovoltaic Cells

Research conducted at a leading university examined the integration of DBPDC into OPV cells. The findings revealed that the inclusion of DBPDC improved charge separation and transport, leading to an increase in power conversion efficiency from 7% to over 10%. This study highlights DBPDC's role as a promising material for next-generation solar cells.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Electronics | OLEDs, OPVs | Enhanced efficiency and stability |

| Photonic Devices | Fluorescent markers, laser dyes | Strong absorption/emission properties |

| Coatings and Inks | Colorants for coatings, high-quality printing inks | Vibrant colors, durability |

| Research Applications | Material science studies, fluorescence spectroscopy | Standard reference dye |

Mecanismo De Acción

The mechanism of action of Diisobutyl Perylenedicarboxylate involves its interaction with light. When exposed to light, the compound absorbs photons and reaches an excited state. It then emits light at a different wavelength, a property known as fluorescence. This makes it useful in various imaging and detection applications. The molecular targets and pathways involved in its action are primarily related to its ability to interact with light and emit fluorescence.

Comparación Con Compuestos Similares

Similar Compounds

Perylene: The parent compound of Diisobutyl Perylenedicarboxylate, known for its aromatic properties.

Perylenedicarboxylic Acid: The acid form of the compound, used in similar applications.

Diethyl Perylenedicarboxylate: Another ester derivative with similar properties but different solubility and reactivity.

Uniqueness

This compound is unique due to its specific ester groups, which provide distinct solubility and reactivity compared to other perylene derivatives. Its stability and fluorescence characteristics make it particularly valuable in scientific research and industrial applications.

Actividad Biológica

Diisobutyl perylenedicarboxylate (DBPDC) is a synthetic compound with notable applications in various fields, particularly in material science and biochemistry. Its unique structure and properties make it a subject of interest for researchers investigating its biological activity. This article explores the biological activity of DBPDC, including its mechanisms of action, effects on cellular processes, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : Diisobutyl 3,9-perylenedicarboxylate

- Molecular Formula : C30H28O4

- CAS Number : 2744-50-5

The compound features a perylene core, which is known for its stability and fluorescence properties, making it suitable for various applications including fluorescence microscopy and photodynamic therapy.

1. Fluorescent Properties

DBPDC acts as a fluorescent dye, which can be utilized in biological imaging techniques. Its fluorescence can enhance the visibility of cellular components under a microscope, aiding in the study of cellular processes such as membrane dynamics and protein interactions .

2. Cellular Interaction

Research indicates that DBPDC can interact with cellular membranes, potentially altering membrane fluidity and permeability. This interaction may influence various cellular processes, including signal transduction pathways and apoptosis (programmed cell death) mechanisms .

3. Photodynamic Activity

As a photodynamic agent, DBPDC can generate reactive oxygen species (ROS) upon light activation. This property is particularly relevant in therapeutic contexts, such as cancer treatment, where ROS can induce cell death in malignant cells while sparing surrounding healthy tissue .

Case Study 1: Photodynamic Therapy

In a study investigating the efficacy of DBPDC as a photodynamic therapy agent, researchers found that upon irradiation with specific wavelengths of light, DBPDC effectively induced apoptosis in cancer cell lines. The study reported a significant decrease in cell viability correlated with increased concentrations of DBPDC and light exposure time .

Case Study 2: Cellular Imaging

Another research effort utilized DBPDC for cellular imaging to observe endocytosis processes. The compound's fluorescence allowed for real-time tracking of vesicle formation and trafficking within live cells. Results demonstrated that DBPDC could effectively label endosomal compartments without significantly affecting cellular function .

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies on the biological activity of DBPDC compared to other similar compounds:

| Compound | Mechanism of Action | Primary Application | Efficacy in Studies |

|---|---|---|---|

| This compound | Fluorescence, ROS generation | Imaging, Photodynamic Therapy | High efficacy in cancer cell apoptosis |

| Perylene Diimide | Electron transport | Organic photovoltaics | Moderate efficacy in energy conversion |

| Perylene Bisimide | Fluorescence | Sensors | High sensitivity in detection applications |

Safety and Handling

DBPDC is classified under certain hazard statements due to its chemical properties. It is advisable to handle this compound with care, using appropriate personal protective equipment (PPE) to minimize exposure risks during laboratory use .

Propiedades

IUPAC Name |

bis(2-methylpropyl) perylene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O4/c1-17(2)15-33-29(31)24-14-20-10-7-12-22-21-11-5-8-19-9-6-13-23(25(19)21)27(26(20)22)28(24)30(32)34-16-18(3)4/h5-14,17-18H,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKNPMBAQGMLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=C(C2=C3C(=C1)C=CC=C3C4=CC=CC5=C4C2=CC=C5)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79869-59-3 | |

| Record name | bis(2-methylpropyl) perylene-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.